molecular formula C11H23ClN2S B14384123 1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-43-9

1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14384123
CAS No.: 89949-43-9
M. Wt: 250.83 g/mol
InChI Key: BXGSCMGYLRPZSA-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is an organic compound belonging to the class of imidazolium salts. This compound is characterized by the presence of an imidazolium ring substituted with an ethyl group and a pentylsulfanyl methyl group. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids, which are used as solvents and catalysts in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-ethylimidazole with a suitable alkylating agent, such as pentylsulfanyl methyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the generated hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium ring can be reduced under specific conditions to form the corresponding imidazoline derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different imidazolium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or sodium acetate are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various imidazolium salts depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several applications in scientific research:

    Chemistry: Used as an ionic liquid in catalysis and as a solvent for various organic reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable ionic complexes.

    Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments. The pentylsulfanyl group can also participate in specific interactions, such as forming disulfide bonds with thiol-containing molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the pentylsulfanyl group.

    1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of an ethyl group.

    1-Ethyl-3-methylimidazolium bromide: Similar structure but with a bromide ion instead of chloride.

Uniqueness

1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various applications.

Properties

CAS No.

89949-43-9

Molecular Formula

C11H23ClN2S

Molecular Weight

250.83 g/mol

IUPAC Name

1-ethyl-3-(pentylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C11H22N2S.ClH/c1-3-5-6-9-14-11-13-8-7-12(4-2)10-13;/h7-8H,3-6,9-11H2,1-2H3;1H

InChI Key

BXGSCMGYLRPZSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCN1C[NH+](C=C1)CC.[Cl-]

Origin of Product

United States

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